
3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-phenylethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of compounds that involve heterocyclic structures like pyrazoles and triazoles. These structures are significant in various fields of chemistry and biology due to their diverse chemical and biological properties. Research efforts have been directed towards synthesizing and analyzing compounds with these heterocyclic structures to explore their potential applications and understand their chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves cycloaddition reactions, which are a staple in constructing heterocyclic compounds. For instance, the regiospecific 1,3-dipolar cycloaddition reaction is used to produce triazole derivatives from precursors like diazopropane and iminoethers or propenenitriles, yielding products in good yields (Toumi & Harizi, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, which helps in understanding the spatial arrangement of atoms within the molecule. For example, certain triazole derivatives exhibit non-planar molecular structures with significant dihedral angles between heteroaryl rings, indicating the delocalization of π-electron density within the triazole ring (Boechat et al., 2016).
Chemical Reactions and Properties
The reactivity of triazole compounds is influenced by their functional groups and the electronic nature of the heterocyclic ring. For example, iodine(III)-mediated oxidative cyclization has been employed to synthesize fused heterocyclic triazoles, showcasing the compound's versatility in undergoing chemical transformations (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, crystallization from specific solvents can produce samples suitable for structure determination by single crystal diffraction, revealing insights into the compound's solid-state characteristics (Kariuki et al., 2021).
特性
IUPAC Name |
3-cyclopropyl-5-(1,3-dimethylpyrazol-4-yl)-1-(2-phenylethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-16(12-22(2)20-13)18-19-17(15-8-9-15)21-23(18)11-10-14-6-4-3-5-7-14/h3-7,12,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUCRZRGXTGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NN2CCC3=CC=CC=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-phenylethyl)-1H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5615948.png)
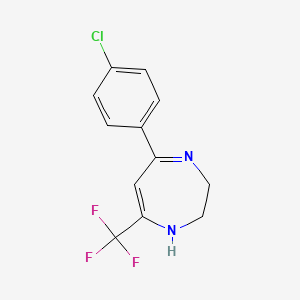
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)
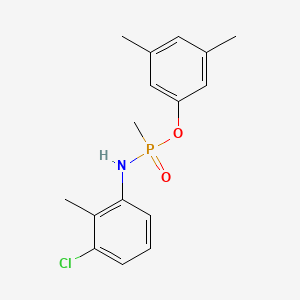
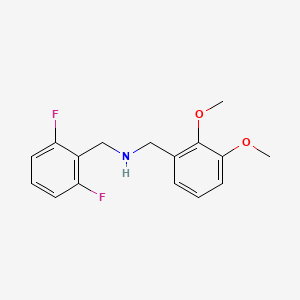
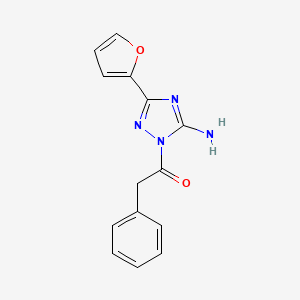
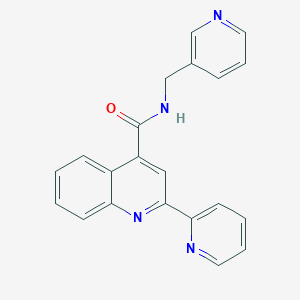
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
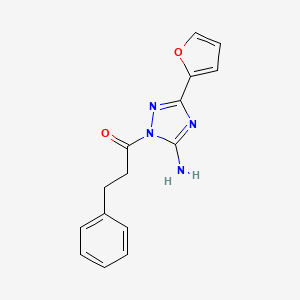
![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)